1-(1-Aminocyclopropyl)butan-1-one
Description
Contextual Significance of Aminocyclopropyl Scaffolds in Synthetic Chemistry
The aminocyclopropyl moiety is a privileged scaffold in medicinal chemistry and chemical biology. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, which can be crucial for specific binding to biological targets. Derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring amino acid, have been a focal point of research due to their diverse physiological activities. researchgate.net The cyclopropyl (B3062369) ring can act as a bioisostere for other chemical groups, offering a unique spatial arrangement of functional groups. The incorporation of this scaffold into larger molecules can influence their metabolic stability, lipophilicity, and membrane permeability, properties that are critical for the development of new therapeutic agents. nih.gov Furthermore, the inherent ring strain of the cyclopropane (B1198618) ring can be harnessed for unique chemical transformations, making aminocyclopropyl-containing molecules valuable synthetic intermediates.
Overview of Ketone Functionality in Organic Transformations
The ketone functional group is one of the most versatile and fundamental moieties in organic chemistry. researchgate.net Its carbonyl carbon is electrophilic, making it susceptible to a wide array of nucleophilic addition reactions, which are foundational for constructing more complex molecular frameworks. Ketones can be readily transformed into a variety of other functional groups, including secondary alcohols through reduction, alkenes via the Wittig reaction, and esters through Baeyer-Villiger oxidation. researchgate.net The alpha-protons adjacent to the carbonyl group exhibit enhanced acidity, allowing for enolate formation and subsequent alkylation or acylation reactions, which are key strategies for carbon-carbon bond formation. nih.gov This rich and varied reactivity makes ketones central to the synthesis of a vast number of natural products, pharmaceuticals, and advanced materials. rsc.org
Historical Development of Research on Aminocyclopropane Derivatives
The study of aminocyclopropane derivatives has a rich history, largely initiated by the discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to the plant hormone ethylene (B1197577). nih.gov This discovery in the late 1970s spurred significant interest in the synthesis and biological evaluation of ACC and its analogues. nih.gov Early research focused on understanding the biosynthesis of ethylene and the enzymes involved, such as ACC synthase and ACC oxidase. nih.govbiorxiv.org Subsequently, the unique conformational constraints imposed by the cyclopropane ring led to the exploration of aminocyclopropane derivatives as conformationally restricted analogues of natural amino acids and peptides. researchgate.net This line of inquiry has been instrumental in probing the structure-activity relationships of various enzymes and receptors. More recently, research has expanded to investigate the potential of aminocyclopropane derivatives as ligands for various receptors in the central nervous system, such as the NMDA receptor. nih.govnih.gov
Rationale for Detailed Academic Inquiry into 1-(1-Aminocyclopropyl)butan-1-one
The rationale for a detailed academic investigation of this compound stems from the unique combination of its two core structural features: the aminocyclopropyl group and the ketone functionality. This specific arrangement suggests several promising avenues for research. The presence of the aminocyclopropyl moiety provides a rigid scaffold that could be exploited in the design of novel bioactive molecules. The primary amine offers a site for further functionalization, allowing for the generation of a library of derivatives with potentially diverse biological activities.
The ketone group, on the other hand, serves as a versatile chemical handle for a multitude of organic transformations. Its reactivity can be utilized to construct more complex molecules, making this compound a potentially valuable building block in synthetic chemistry. The proximity of the amine and ketone functionalities may also lead to interesting intramolecular reactions or unique reactivity patterns that are not observed in molecules containing these groups in isolation. A thorough investigation into this compound could therefore uncover novel chemical transformations and provide access to new classes of compounds with interesting structural and biological properties.
Scope and Objectives of Proposed Research Trajectories
Building upon the rationale for its study, future research on this compound should be multifaceted. The primary objectives of proposed research trajectories would include:
Development of Efficient Synthetic Routes: A fundamental objective would be to establish a robust and scalable synthesis of this compound. This would likely involve the exploration of novel methods for the construction of the aminocyclopropyl ketone core.
Exploration of Chemical Reactivity: A comprehensive study of the reactivity of both the amine and ketone functionalities is warranted. This would involve subjecting the molecule to a variety of reaction conditions to explore its utility as a synthetic intermediate. Key areas of investigation would include derivatization of the amino group and transformations of the ketone, such as reduction, oxidation, and carbon-carbon bond-forming reactions at the alpha-position.
Investigation of Biological Activity: Given the prevalence of the aminocyclopropyl scaffold in bioactive molecules, a key objective would be to screen this compound and its derivatives for a range of biological activities. This could include assays for enzymatic inhibition, receptor binding, and antimicrobial or anticancer effects.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it would be possible to establish structure-activity relationships. This would provide valuable insights for the rational design of more potent and selective compounds.
A summary of potential research areas is presented in the table below:
| Research Area | Focus | Potential Outcomes |
| Synthetic Chemistry | Development of novel and efficient synthetic pathways. | Access to a wider range of aminocyclopropyl ketone derivatives. |
| Reaction Discovery | Exploration of the unique reactivity of the bifunctional scaffold. | Discovery of new chemical transformations and synthetic intermediates. |
| Medicinal Chemistry | Screening for biological activity and SAR studies. | Identification of new lead compounds for drug discovery. |
| Chemical Biology | Use as a tool to probe biological systems. | Understanding the role of aminocyclopropyl scaffolds in molecular recognition. |
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)butan-1-one |
InChI |
InChI=1S/C7H13NO/c1-2-3-6(9)7(8)4-5-7/h2-5,8H2,1H3 |
InChI Key |
BIZGWXOBJHPZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CC1)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 1 Aminocyclopropyl Butan 1 One
Reactions Involving the Ketone Functionality
The ketone group, with its electrophilic carbonyl carbon and adjacent α-protons, is a hub of chemical reactivity.
Nucleophilic Additions to the Carbonyl Group (e.g., Hydride, Organometallics)
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The approach of the nucleophile transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, forming an alkoxide intermediate that is subsequently protonated to yield an alcohol. masterorganicchemistry.comyoutube.com
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) serve as a source of hydride ions (H⁻). nih.govmdpi.com The reaction of 1-(1-aminocyclopropyl)butan-1-one with NaBH₄ is expected to reduce the ketone to the corresponding secondary alcohol, 1-(1-aminocyclopropyl)butan-1-ol. The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. nih.govkhanacademy.org
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add to ketones to form tertiary alcohols. rsc.org For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(1-aminocyclopropyl)pentan-2-ol after an acidic workup. The mechanism involves the irreversible addition of the alkyl group to the carbonyl, followed by protonation of the resulting magnesium alkoxide. youtube.com
Table 1: Predicted Products of Nucleophilic Addition
| Reagent | Predicted Product | Product Type |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-(1-Aminocyclopropyl)butan-1-ol | Secondary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | 2-(1-Aminocyclopropyl)pentan-2-ol | Tertiary Alcohol |
| Phenyllithium (C₆H₅Li) | 1-(1-Aminocyclopropyl)-1-phenylbutan-1-ol | Tertiary Alcohol |
Alpha-Functionalization Reactions (e.g., Alkylation, Halogenation)
The carbon atoms adjacent to the carbonyl group (α-carbons) possess acidic protons. Deprotonation by a suitable base generates a nucleophilic enolate, which can then react with various electrophiles.
Alkylation: The α-alkylation of ketones involves the reaction of an enolate with an alkyl halide in an Sₙ2 reaction. chadsprep.comyoutube.com For this compound, the α-carbon on the ethyl side of the ketone is the only one with protons. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) would form the enolate, which could then be alkylated. For example, reaction with methyl iodide (CH₃I) would yield 2-(1-aminocyclopropyl)pentan-3-one. The use of a strong base is crucial to ensure complete enolate formation and prevent side reactions. google.com
Halogenation: Ketones can undergo halogenation at the α-position under both acidic and basic conditions. masterorganicchemistry.comnih.gov In an acid-catalyzed reaction, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the halogen (e.g., Br₂). bham.ac.uk This method is generally preferred for achieving monohalogenation. The reaction of this compound with Br₂ in acetic acid would be expected to yield 2-bromo-1-(1-aminocyclopropyl)butan-1-one. Under basic conditions, the reaction proceeds via an enolate and can be difficult to stop at a single halogenation. nih.gov
Table 2: Predicted Products of Alpha-Functionalization
| Reaction Type | Reagents | Predicted Product |
|---|---|---|
| Alkylation | 1. LDA, -78 °C; 2. CH₃I | 2-(1-Aminocyclopropyl)pentan-3-one |
| Halogenation | Br₂, Acetic Acid | 2-Bromo-1-(1-aminocyclopropyl)butan-1-one |
Condensation Reactions
Condensation reactions involve the combination of two molecules, often with the elimination of a small molecule like water. nih.govillinois.edu The ketone functionality of this compound can participate in such reactions.
Reaction with primary amines (R-NH₂) under acidic catalysis typically yields imines (Schiff bases), where the carbonyl oxygen is replaced by a C=N-R group. openstax.org For example, reacting the title compound with methylamine (B109427) (CH₃NH₂) would form the corresponding N-methylimine. The reaction proceeds through a carbinolamine intermediate, which then dehydrates. openstax.org
The α-protons also allow for aldol-type condensation reactions where the enolate of this compound could react with another carbonyl compound, such as benzaldehyde. This would lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.
Transformations of the Aminocyclopropyl Moiety
The aminocyclopropyl group is characterized by significant ring strain, making it susceptible to reactions that relieve this strain.
Ring-Opening Reactions of the Cyclopropane (B1198618) System
The high degree of strain in the three-membered ring makes it behave somewhat like a π-bond, allowing it to be opened by various reagents.
The cyclopropane ring can undergo cleavage under acidic conditions, a reaction often facilitated by the presence of an adjacent activating group like a ketone. khanacademy.orgyoutube.com For cyclopropyl (B3062369) ketones, protonation of the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. This can lead to a 1,5-addition product. Research on cyclopropyl ketones has shown that Lewis acids, such as scandium(III) triflate, can catalyze the ring-opening reaction with various nucleophiles like thiols and alcohols, yielding γ-substituted ketones. openstax.orggoogle.com
While direct studies on this compound are not prevalent, related transformations of α-aminoketones suggest that rearrangement and ring expansion are possible. For example, a patented process describes the rearrangement of 1-aminocyclopentyl ketones to 2-aminocyclohexanones upon heating, a transformation that involves cleavage of a C-C bond adjacent to the nitrogen. google.com It is plausible that under strong acidic conditions, this compound could undergo a similar rearrangement or ring-opening, potentially leading to pyrrolidine (B122466) or piperidine (B6355638) derivatives after subsequent intramolecular reactions. The exact product would depend heavily on the reaction conditions and the nucleophiles present. The mechanism likely involves protonation of either the amine or the ketone, followed by a concerted or stepwise ring-opening process initiated by an external or internal nucleophile.
Table 3: Summary of Potential Reactivity
| Moiety | Reaction Class | Key Reagents | Expected Transformation |
|---|---|---|---|
| Ketone | Nucleophilic Addition | NaBH₄, R-MgX | Formation of secondary/tertiary alcohols |
| Ketone | Alpha-Functionalization | LDA/RX, Br₂/H⁺ | Alkylation or halogenation at the α-carbon |
| Ketone | Condensation | R-NH₂/H⁺ | Formation of imines |
| Aminocyclopropyl | Ring Opening | Strong Acid / Lewis Acid | Cleavage of the cyclopropane ring to form γ-functionalized products or rearranged heterocycles |
Nucleophilic Ring Opening
The presence of both a donor (amino) and an acceptor (carbonyl) group on the same cyclopropane carbon atom activates the ring towards nucleophilic attack. This "push-pull" electronic effect polarizes the cyclopropane bonds, making them more susceptible to cleavage. Nucleophilic ring-opening reactions of similar aminocyclopropyl ketones have been shown to proceed under various conditions, often catalyzed by Lewis or Brønsted acids. researchgate.netnih.gov
The reaction of bicyclo[3.1.0]hexane systems, which contain a doubly activated cyclopropane ring, with nucleophiles like acetic acid in the presence of a base has been reported to proceed smoothly, yielding the corresponding ring-opened adducts in good yields. nih.gov While specific studies on this compound are limited, it is anticipated that it would undergo similar transformations. For instance, treatment with a nucleophile (Nu-) would likely lead to the opening of the cyclopropane ring to form a more stable, linear product. The regioselectivity of this ring opening would be influenced by the nature of the nucleophile and the reaction conditions.
A plausible mechanism for the nucleophilic ring opening of this compound would involve the initial protonation or activation of the carbonyl group by an acid, enhancing the electrophilicity of the cyclopropane ring. The nucleophile would then attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of an enolate intermediate, which upon workup would yield the final ring-opened product.
Radical-Mediated Ring Fragmentation
The cyclopropyl ring can also undergo fragmentation through radical-mediated pathways. The generation of a radical species at a position that can influence the cyclopropane ring can initiate its cleavage. For instance, N-centered radicals, which can be generated from the corresponding amines, have been shown to initiate the homolysis of the cyclopropane ring in a strain-driven process. chemrxiv.org
In the context of this compound, the formation of an N-centered radical could lead to the fragmentation of the cyclopropane ring, generating a β-iminium radical intermediate. This highly reactive species could then participate in various intra- or intermolecular reactions, such as cyclizations or additions to alkenes, to form more complex molecular architectures. chemrxiv.org While direct evidence for this specific compound is not available, the general principles of radical-mediated cyclopropane ring-opening suggest this as a viable reactive pathway.
Reactions at the Amino Group
The primary amino group in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents through acylation, sulfonylation, alkylation, and quaternization reactions.
Acylation and Sulfonylation
The nucleophilic nature of the primary amine makes it readily susceptible to acylation and sulfonylation. These reactions are typically carried out using acylating or sulfonylating agents such as acyl chlorides, anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the acidic byproduct.
The resulting N-acyl or N-sulfonyl derivatives of this compound are valuable intermediates in organic synthesis. The introduction of an acyl or sulfonyl group can modify the reactivity of the molecule, for instance, by altering the electronic properties of the amino group or by serving as a protecting group. nih.gov The infrared (IR) spectra of N-acyl-α-amino ketones show characteristic absorption bands for the N-H stretching vibration and the amide carbonyl group, which can be used to monitor the progress of the reaction. nih.gov
| Reagent | Product Type | General Conditions |
| Acyl Chloride (RCOCl) | N-Acyl-1-(1-aminocyclopropyl)butan-1-one | Base (e.g., pyridine, triethylamine), aprotic solvent |
| Anhydride ((RCO)₂O) | N-Acyl-1-(1-aminocyclopropyl)butan-1-one | Base or neat |
| Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-1-(1-aminocyclopropyl)butan-1-one | Base (e.g., pyridine, triethylamine), aprotic solvent |
Alkylation and Quaternization
The amino group of this compound can also undergo alkylation with alkyl halides or other alkylating agents. rsc.orgyoutube.comnih.govyoutube.comnih.gov Depending on the stoichiometry of the alkylating agent and the reaction conditions, mono-, di-, or even tri-alkylation can be achieved, leading to the formation of secondary, tertiary amines, or quaternary ammonium (B1175870) salts, respectively.
The regioselectivity of alkylation of ketones can be controlled by the choice of base and reaction temperature, allowing for alkylation at either the less or more substituted α-position. youtube.com While this applies to the ketone moiety, similar principles of kinetic versus thermodynamic control could potentially influence the alkylation at the nitrogen atom if competing deprotonation sites exist. The formation of quaternary ammonium salts (quaternization) would occur with an excess of a reactive alkylating agent.
| Reagent | Product Type | General Conditions |
| Alkyl Halide (RX) | N-Alkyl-1-(1-aminocyclopropyl)butan-1-one | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF) |
| Excess Alkyl Halide (RX) | N,N,N-Trialkyl-1-(1-ammoniocyclopropyl)butan-1-one Halide | Solvent (e.g., CH₃CN, acetone) |
Rearrangement Pathways Involving the Cyclopropylamine (B47189) Scaffold
The strained cyclopropylamine scaffold in this compound is prone to various rearrangement reactions, often leading to the formation of more stable, larger ring systems or acyclic structures. One such notable transformation is the α-iminol rearrangement. researchgate.net This rearrangement can be a key step in the synthesis of α-aminocyclopropyl ketones from 2-hydroxycyclobutanones and anilines. researchgate.net
In a related context, the reaction of 2-hydroxycyclobutanones with amines can lead to a tandem condensation/ring-contraction sequence to afford 1,1-cyclopropane aminoketones. mpg.de This suggests that under certain conditions, this compound or its precursors could be involved in equilibrium with four-membered ring intermediates.
Chemoselectivity and Regioselectivity in Multi-Functional Systems
The presence of multiple reactive sites in this compound—the ketone, the amine, and the cyclopropyl ring—poses challenges and opportunities in terms of chemoselectivity and regioselectivity. The outcome of a reaction will depend on the nature of the reagent and the reaction conditions.
Chemoselectivity:
A key aspect of the reactivity of this molecule is the selective reaction of one functional group in the presence of others. For instance, reduction of the ketone can be achieved selectively without affecting the amino group or the cyclopropyl ring using mild reducing agents like sodium borohydride. youtube.com Conversely, reactions at the amino group, such as acylation, can often be performed without interfering with the ketone or the cyclopropane. The use of protecting groups can also be a powerful strategy to achieve chemoselectivity. youtube.com For example, the ketone could be protected as a ketal to allow for selective manipulation of the amino group.
Regioselectivity:
Regioselectivity becomes important in reactions where multiple isomers can be formed. In nucleophilic ring-opening reactions, the site of nucleophilic attack on the cyclopropane ring will determine the structure of the product. This regioselectivity is influenced by steric and electronic factors. For instance, in the ring opening of substituted cyclopropanols, the attack of a radical nucleophile often occurs at the least hindered carbon. nih.gov Similarly, in aldol (B89426) additions involving unsymmetrical ketones, the addition can be directed to the less hindered α-side. organic-chemistry.org In the context of this compound, the regioselectivity of ring opening would likely favor attack at the carbon atom distal to the bulky butyl group.
The table below summarizes the expected chemoselective reactions for this compound based on the general reactivity of its functional groups.
| Reagent/Condition | Targeted Functional Group | Expected Product |
| NaBH₄, MeOH | Ketone | 1-(1-Aminocyclopropyl)butan-1-ol |
| RCOCl, Pyridine | Amine | N-Acyl-1-(1-aminocyclopropyl)butan-1-one |
| H₂/Pd, or LiAlH₄ | Ketone and potentially cyclopropane ring | Complex reduction products |
| Strong Nucleophile/Acid | Cyclopropyl Ring | Ring-opened product |
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies are crucial for understanding the feasibility and rate of chemical transformations involving this compound. Such investigations provide quantitative data on reaction barriers and the relative stability of reactants, intermediates, and products, thereby painting a detailed picture of the reaction energy profile.
Detailed research into the reaction pathways of aminocyclopropyl ketones reveals a propensity for ring-opening reactions, driven by the release of the inherent strain energy of the three-membered ring. organic-chemistry.orgnih.gov The specific pathway, however, can often be directed by the choice of reagents and reaction conditions. For instance, acid-catalyzed reactions of aryl cyclopropyl ketones have been shown to proceed via a cationic mechanism, leading to cyclization products. rsc.org In contrast, reactions with amines can lead to the formation of substituted pyrroles through a proposed distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org
Kinetic studies on related cyclopropyl systems, such as the enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, have employed techniques like monitoring the reaction progress over time. nih.gov For a hypothetical reaction of this compound, a kinetic study would involve systematically varying the concentrations of reactants and catalysts, as well as the temperature, to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation).
Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound
| Parameter | Value | Significance |
| Rate Constant (k) | Varies with temperature and catalyst | Quantifies the reaction rate under specific conditions. |
| Reaction Order | Determined experimentally | Indicates the dependence of the reaction rate on the concentration of each reactant. |
| Activation Energy (Ea) | ~ | The minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | ~ | Relates to the frequency of molecular collisions with the correct orientation. |
This table is illustrative and the values would need to be determined experimentally for a specific reaction.
Thermodynamic data, such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are essential for determining the position of equilibrium and the spontaneity of a reaction. For the ring-opening reactions of cyclopropyl ketones, the release of ring strain contributes significantly to a favorable enthalpy change. nih.gov The estimation of thermodynamic properties can be achieved through computational methods, such as group contribution models, which have been applied to various organic molecules. nih.gov
Table 2: Illustrative Thermodynamic Data for a Hypothetical Ring-Opening of this compound
| Thermodynamic Parameter | Estimated Value | Implication |
| ΔH° (Enthalpy Change) | Negative | The reaction is exothermic, releasing heat, often due to the relief of ring strain. |
| ΔS° (Entropy Change) | Positive | An increase in disorder, for example, if one molecule breaks into multiple products. |
| ΔG° (Gibbs Free Energy Change) | Negative | The reaction is spontaneous under standard conditions. |
This table is illustrative and the values would need to be determined experimentally or through high-level computational studies.
Reaction Pathway Elucidation using Spectroscopic Monitoring
Spectroscopic techniques are indispensable tools for elucidating the reaction pathways of this compound by allowing for the real-time observation of reactant consumption, intermediate formation and decay, and product generation.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The reactant, this compound, would exhibit characteristic absorptions for the N-H bonds of the primary amine, the C=O bond of the ketone (typically around 1685-1715 cm⁻¹ for an aliphatic ketone), and the C-H bonds of the cyclopropyl ring. pressbooks.puboregonstate.edu During a reaction, the disappearance of these peaks and the appearance of new peaks corresponding to the products can be tracked. For example, in a ring-opening reaction that forms an imine, one would observe the disappearance of the N-H stretches and the appearance of a C=N stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. The ¹H NMR spectrum of the starting material would show characteristic signals for the aminocyclopropyl protons and the butyl chain. The cyclopropyl protons would appear in the upfield region, typically between 0.2 and 1.5 ppm. The carbonyl carbon in the ¹³C NMR spectrum would have a characteristic chemical shift in the range of 190-215 ppm. oregonstate.edulibretexts.org Monitoring a reaction by NMR would allow for the identification of intermediates and the final products by observing changes in the chemical shifts and coupling constants. For instance, the ring-opening of the cyclopropane would result in the disappearance of the high-field cyclopropyl proton signals and the appearance of new signals in the olefinic or aliphatic region, depending on the reaction mechanism. organic-chemistry.org The structure of complex reaction products can be elucidated through a combination of 1D and 2D NMR techniques. nuph.edu.ua
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of intermediates and products. By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the mass-to-charge ratio of species present in the reaction mixture over time. This technique is particularly valuable for detecting transient intermediates that may not be observable by NMR or IR spectroscopy. The fragmentation patterns observed in the mass spectrum can also provide structural information about the products formed. libretexts.org
The combined application of these spectroscopic techniques provides a powerful approach to unraveling the intricate mechanistic details of reactions involving this compound, from the initial bond-breaking and bond-forming events to the final product distribution.
Stereochemical Aspects and Chirality in 1 1 Aminocyclopropyl Butan 1 One Derivatives
Analysis of Potential Stereoisomerism
The parent compound, 1-(1-aminocyclopropyl)butan-1-one, possesses a single stereocenter at the C1 position of the cyclopropane (B1198618) ring. This carbon atom is bonded to four different substituents: an amino group, a butanoyl group, and two methylene (B1212753) groups within the cyclopropyl (B3062369) ring. This configuration gives rise to a pair of enantiomers, the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral entities. mdpi.com
The introduction of substituents on the cyclopropane ring or the butanoyl chain can lead to the formation of additional stereocenters, resulting in diastereomers. For instance, substitution at the C2 position of the cyclopropane ring creates a second chiral center, leading to a total of four possible stereoisomers (two pairs of enantiomers). The relationship between these stereoisomers can be described as either enantiomeric or diastereomeric. Diastereomers have different physical and chemical properties, which can be exploited in their separation and synthesis.
Asymmetric Synthetic Routes to Chiral Analogues
The synthesis of enantiomerically pure or enriched this compound analogues is a significant challenge that has been addressed through various asymmetric strategies. These methods aim to control the formation of the desired stereoisomer.
One effective strategy for asymmetric cyclopropanation involves the use of chiral auxiliaries. rsc.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical course of the cyclopropanation reaction. After the desired stereochemistry is established, the auxiliary is removed, yielding the chiral product. For example, a substrate containing an α,β-unsaturated ketone moiety can be reacted with a chiral auxiliary to form a chiral enolate, which then undergoes a diastereoselective cyclopropanation. rsc.orgnih.gov
A temporary stereocentre approach has also been described, where a three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol reaction can be employed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which are precursors to the target compounds. rsc.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Cyclopropanation
| Chiral Auxiliary | Substrate Type | Diastereomeric Excess (de) | Reference |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-unsaturated aldehydes | High | rsc.org |
| Oxazolidine (catalytically formed) | Tetra-substituted olefins | High | nih.gov |
| (R)-N-isovaleroyl-4-benzyl-5,5-dimethyl-oxazolidin-2-one | α,β-unsaturated aldehyde | High | thieme-connect.de |
This table is illustrative and based on methodologies applicable to the synthesis of chiral cyclopropane derivatives.
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. acs.org For the synthesis of chiral this compound analogues, enantioselective methods can be applied at different stages, such as the amination of a ketone precursor or the formation of the ketone itself.
Cooperative catalysis, combining an amine catalyst with a metal catalyst like palladium(II), has been shown to be effective for the enantioselective addition of cyclic ketones to alkenes. acs.org Similarly, synergistic copper-amine catalysis can be used for the enantioselective synthesis of chiral cyclohexenones, a principle that can be adapted for the synthesis of other chiral ketones. rsc.org Enzymatic catalysis, utilizing engineered enzymes like transaminases or amine dehydrogenases, provides a sustainable and highly selective route for the synthesis of chiral amines from ketone precursors under mild conditions. nih.gov
Table 2: Enantioselective Catalytic Methods
| Catalytic System | Transformation | Enantiomeric Excess (ee) | Reference |
| Amine/Pd(II) Cooperative Catalysis | Addition of cyclic ketones to alkenes | up to 95% | acs.org |
| Synergistic Cu-amine Catalysis | Domino di-decarboxylative Michael/aldol/dehydration | 94 to 99% | rsc.org |
| Engineered Transaminase | Amination of a ketone | >99.95% | nih.gov |
| Chiral Phosphoric Acid (CPA) | Asymmetric rsc.orgnih.gov-rearrangement of ene-aldimines | High | nih.gov |
This table presents examples of enantioselective catalysis that are relevant to the synthesis of chiral ketones and amines.
Diastereoselective Control in Multi-Step Sequences
In the synthesis of more complex derivatives of this compound with multiple stereocenters, controlling the relative stereochemistry between these centers is paramount. Diastereoselective control can be achieved by leveraging the stereochemical information from an existing chiral center to influence the formation of a new one.
For example, in the synthesis of substituted 1-aminocyclopropane-1-carboxylic acids, the conjugate addition of a phosphorus ylide to a chiral diketopiperazine derivative proceeds with a high degree of diastereofacial selectivity, leading to the formation of a diketopiperazinespirocyclopropane with greater than 98% diastereomeric excess. rsc.orgnih.gov The established stereocenter in the diketopiperazine directs the approach of the reagent to one face of the molecule. This principle of substrate-controlled diastereoselection is a powerful tool in multi-step syntheses.
Chiral Resolution Methodologies for Enantiomeric Separation
When a racemic mixture of this compound or its derivatives is produced, chiral resolution can be employed to separate the enantiomers. wikipedia.orglibretexts.org This process is essential for obtaining enantiomerically pure compounds.
A common method is the formation of diastereomeric salts. wikipedia.orglibretexts.org The racemic amine can be reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. libretexts.org These salts have different solubilities and can be separated by fractional crystallization. Subsequently, the pure enantiomers of the amine can be recovered by treatment with a base.
Another powerful technique is chiral chromatography. mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
Table 3: Chiral Resolution Techniques
| Method | Principle | Resolving Agent/Stationary Phase | Reference |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties. | Chiral acids (e.g., tartaric acid, mandelic acid) | wikipedia.orglibretexts.org |
| Chiral Chromatography | Differential interaction with a chiral environment. | Chiral Stationary Phase (CSP) | mdpi.com |
| Spontaneous Resolution | Crystallization of a racemate as a mixture of enantiopure crystals. | N/A (occurs in 5-10% of racemates) | wikipedia.org |
This table outlines common methodologies for the separation of enantiomers.
Influence of Stereochemistry on Reaction Kinetics and Product Distribution
The stereochemistry of the reactants, catalysts, and intermediates can significantly influence the rate of a chemical reaction and the distribution of products. In the context of this compound derivatives, the specific arrangement of atoms in a particular stereoisomer can affect its reactivity.
For instance, steric hindrance can play a crucial role. One enantiomer or diastereomer may react faster than another because the reactive site is more accessible. In enzyme-catalyzed reactions, the precise three-dimensional fit between the substrate and the enzyme's active site is critical. An enzyme will often catalyze the reaction of only one enantiomer of a racemic substrate, a phenomenon known as kinetic resolution. nih.gov
In asymmetric catalysis, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other by lowering the activation energy of the pathway leading to that enantiomer. This results in a non-racemic mixture of products. The efficiency of this discrimination is a measure of the catalyst's enantioselectivity.
Computational and Theoretical Studies of 1 1 Aminocyclopropyl Butan 1 One
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the stable conformations of 1-(1-Aminocyclopropyl)butan-1-one are fundamental to understanding its reactivity and physical properties. The molecule consists of a cyclopropyl (B3062369) ring, an amino group, and a butan-1-one chain. The cyclopropyl ring is a highly strained, three-membered ring, which imposes significant constraints on the bond angles of the attached atoms.
Conformational analysis of this molecule would involve the study of the rotation around the single bonds, particularly the bond connecting the cyclopropyl ring to the carbonyl group and the bonds within the butyl chain. Due to the steric hindrance and electronic interactions between the amino group, the carbonyl group, and the cyclopropyl ring, several local energy minima corresponding to different conformers are expected. The relative energies of these conformers can be calculated using computational methods to determine the most stable structures.
Table 1: Predicted Dihedral Angles for the Most Stable Conformer of this compound (Note: This data is illustrative and based on typical values for similar structures, as specific experimental or calculated data for this molecule is not readily available in public literature.)
| Dihedral Angle | Predicted Value (degrees) |
| N-C1-C(O)-C2 | 120.5 |
| C(ring)-C1-C(O)-C2 | -60.2 |
| C1-C(O)-C2-C3 | 178.9 |
| C2-C3-C4-H | 60.0 |
Electronic Structure and Bonding Characteristics
The electronic structure of this compound dictates its chemical behavior. The presence of the electron-donating amino group, the electron-withdrawing carbonyl group, and the strained cyclopropyl ring creates a unique electronic environment.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, making it the primary site for nucleophilic attack. The LUMO is likely to be centered on the carbonyl carbon, which is the most electrophilic site. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on typical values for similar structures.)
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Charge Distribution and Reactivity Hotspots
The distribution of electron density within the molecule can be visualized using electrostatic potential maps. These maps highlight the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group are expected to have the highest negative charge density. The carbonyl carbon and the hydrogen atoms of the amino group will exhibit a positive charge. These charge distributions identify the likely "hotspots" for electrophilic and nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of potential reaction pathways for this compound. For instance, the acylation of the amino group or the nucleophilic addition to the carbonyl group can be studied. By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures and their corresponding activation energies. This information is crucial for understanding the kinetics and mechanism of a reaction. For example, in reactions involving ring-opening of the cyclopropyl group, transition state analysis can elucidate the stereochemical outcome of the reaction.
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, IR spectroscopy would show characteristic peaks for the N-H stretch of the amino group, the C=O stretch of the ketone, and the C-H stretches of the cyclopropyl and butyl groups. NMR chemical shifts for the different carbon and hydrogen atoms can also be calculated to aid in the structural elucidation.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and based on typical values for similar structures.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amino (N-H) | Symmetric Stretch | 3350 |
| Amino (N-H) | Asymmetric Stretch | 3450 |
| Carbonyl (C=O) | Stretch | 1710 |
| Cyclopropyl (C-H) | Stretch | 3100 |
Quantum Chemical Calculations for Stability and Strain Energy Analysis
The presence of the cyclopropyl ring introduces significant ring strain in this compound. Quantum chemical calculations can be used to quantify this strain energy. nih.gov This is typically done by comparing the heat of formation of the molecule with a strain-free reference compound. The strain energy affects the molecule's stability and can be a driving force for reactions that lead to the opening of the three-membered ring. The stability of the molecule is also influenced by the electronic interactions between the substituents on the cyclopropyl ring.
Molecular Dynamics Simulations for Conformational Landscapes
Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific molecular dynamics (MD) simulation studies focused solely on this compound. While the principles of MD simulations are broadly applied in computational chemistry to explore the conformational landscapes of molecules, dedicated research detailing the dynamic behavior of this particular compound is not publicly available at this time.
Molecular dynamics simulations are powerful computational methods used to understand the time-dependent behavior of molecular systems. pressbooks.pub These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and energetic landscapes of a compound. researchgate.net For a molecule like this compound, an MD study would be invaluable for characterizing the rotational dynamics around its single bonds and the puckering of the cyclopropyl ring.
In the absence of specific data for this compound, we can look to studies on analogous structures, such as cyclopropyl ketones and other cyclic compounds, to understand the potential scope and expected outcomes of such a simulation. For instance, computational studies on cyclopropyl methyl ketone have identified stable s-cis and s-trans conformers, which arise from the rotation about the bond connecting the carbonyl group and the cyclopropyl ring. lakeheadu.cachemistrysteps.com A similar analysis for this compound would likely investigate the dihedral angle between the amino group, the cyclopropyl ring, and the butanoyl group to identify the most stable spatial arrangements.
A hypothetical molecular dynamics simulation of this compound would involve the following key steps:
System Setup: A three-dimensional model of the molecule would be generated and placed in a simulation box, often solvated with a suitable solvent like water to mimic physiological conditions.
Force Field Application: A classical force field (e.g., AMBER, CHARMM, GROMOS) would be applied to describe the potential energy of the system as a function of its atomic coordinates. researchgate.net
Simulation Production: The simulation would be run for a specific duration (nanoseconds to microseconds) at a given temperature and pressure, allowing the molecule to explore its various conformations. nih.gov
Trajectory Analysis: The resulting trajectory would be analyzed to extract information about the conformational landscape. This would include identifying the most populated (and therefore most stable) conformers, the energy barriers between them, and the flexibility of different parts of the molecule.
The data from such a simulation would typically be presented in the form of potential energy surfaces, Ramachandran-like plots for key dihedral angles, and cluster analysis to group similar conformations. An example of a potential data table that could be generated from such a study is presented below, illustrating the type of information that would be obtained.
Hypothetical Data Table from a Molecular Dynamics Simulation of this compound:
| Conformer | Dihedral Angle (N-C1-C2-O) | Potential Energy (kcal/mol) | Population (%) |
| Conformer A | ~0° (s-cis) | 0.0 | 65 |
| Conformer B | ~180° (s-trans) | 1.2 | 30 |
| Other | various | >2.5 | 5 |
Note: The data in this table is purely illustrative and is not based on actual experimental or computational results for this compound.
Such a study would provide fundamental insights into the structure-function relationship of this compound, which is crucial for applications in areas like drug design and materials science. openaccessjournals.com However, until specific research is conducted and published, a detailed and scientifically accurate account of the molecular dynamics and conformational landscape of this compound remains an area for future investigation.
Role of 1 1 Aminocyclopropyl Butan 1 One As a Synthetic Building Block
Precursor in the Construction of Advanced Organic Molecules
As a precursor, 1-(1-aminocyclopropyl)butan-1-one provides a compact and functionalized core that chemists can elaborate upon to build sophisticated molecular architectures. The amine and ketone groups offer convenient handles for a wide range of chemical transformations, such as condensation, acylation, and alkylation reactions.
Research has shown that related aminocyclopropyl ketone structures are instrumental in synthesizing biologically active compounds and natural products. The cyclopropane (B1198618) unit itself is a feature in over 4,000 natural products and can induce unique conformational constraints and electronic properties in a molecule. researchgate.net The presence of both a donor (amine) and an acceptor (ketone) group on the cyclopropane ring classifies it as a donor-acceptor (D-A) cyclopropane, a class of compounds known for its special reactivity and utility in constructing complex molecules. researchgate.net
Scaffold for Novel Heterocyclic Compounds
The inherent ring strain and functionality of this compound make it an excellent scaffold for the synthesis of novel heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in medicinal chemistry and materials science. nih.govorientjchem.org
The aminocyclopropyl ketone moiety can be induced to undergo ring-expansion or rearrangement reactions, incorporating heteroatoms like nitrogen, oxygen, or sulfur to form larger, more complex heterocyclic systems. For instance, reactions that proceed through the formation of an intermediate from the aminocyclopropyl unit can lead to the generation of unique heterocyclic frameworks that would be difficult to access through other synthetic routes. researchgate.net The combination of a reactive ketone and a nucleophilic amine within the same small molecule allows for intramolecular cyclization strategies, paving the way for fused and spirocyclic heterocyclic systems. nih.gov The strategic fusion of different heterocyclic nuclei is a known method for enhancing pharmacological activity. orientjchem.org
Intermediate in Complex Molecular Synthesis
In multi-step synthetic sequences, this compound can serve as a crucial intermediate. Its synthesis is often a key step, providing a foundational structure that is methodically modified in subsequent reactions to reach a complex final target. The compound's stability under certain conditions, coupled with its specific reactivity under others, allows for its incorporation early in a synthetic pathway.
For example, the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-established intermediate in the biosynthesis of ethylene (B1197577) in plants. nih.govnih.gov Synthetic chemists have drawn inspiration from such biosynthetic pathways, recognizing that the aminocyclopropane core is a versatile and strategic unit for disconnection in retrosynthetic analysis. The synthesis of complex molecules often relies on the assembly of smaller, functionalized building blocks, and this compound represents a readily accessible, yet highly potentialized, intermediate for this purpose. nih.govbeilstein-journals.org
Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies
To fully understand and exploit the synthetic potential of this compound, researchers design and synthesize a variety of its analogues. By systematically altering parts of the molecule—for example, by changing the length or branching of the butyl group, substituting the amine, or adding groups to the cyclopropane ring—chemists can probe how these changes affect the compound's reactivity. These investigations are known as structure-reactivity relationship (SRR) studies.
For instance, studies on analogues of the related 1-aminocyclopropane-1-carboxylic acid (ACC) have been conducted to understand how structural modifications influence its biological and chemical behavior. illinois.edunih.gov By synthesizing analogues with different substituents on the cyclopropane ring, researchers have explored their binding affinity to biological targets like NMDA receptors. nih.gov Similarly, creating analogues of this compound allows for a detailed examination of its reaction mechanisms, the stability of its intermediates, and the yield and selectivity of its transformations. This knowledge is critical for optimizing its use as a building block and for designing new synthetic strategies.
The table below outlines examples of analogue types that could be synthesized for SRR studies, based on common strategies in medicinal and synthetic chemistry.
| Analogue Type | Structural Modification | Purpose of Study |
| Alkyl Chain Variants | Replacing the butyl group with methyl, ethyl, isopropyl, or phenyl groups. | To investigate the influence of steric and electronic effects of the ketone substituent on reaction rates and pathways. |
| N-Substituted Analogues | Replacing one or both hydrogens on the amine with methyl, benzyl, or acyl groups. | To study the effect of amine nucleophilicity and steric hindrance on cyclization and condensation reactions. |
| Ring-Substituted Analogues | Adding substituents (e.g., methyl, phenyl) to the 2- or 3-position of the cyclopropane ring. | To understand how substitution on the strained ring impacts its stability and propensity for ring-opening reactions. |
These systematic studies provide invaluable data that expands the utility of the core aminocyclopropyl ketone scaffold in organic synthesis.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1D NMR (¹H, ¹³C)
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 1-(1-aminocyclopropyl)butan-1-one.
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the aminocyclopropyl amine group, and the butyl chain. The chemical shift (δ) of these protons would be indicative of their local environment. For instance, the protons on the carbon adjacent to the carbonyl group would be deshielded and appear at a higher chemical shift compared to the terminal methyl protons of the butyl group. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.
¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule. The spectrum for this compound would display signals corresponding to the carbonyl carbon, the carbons of the cyclopropyl ring, and the carbons of the butyl chain. The carbonyl carbon would be significantly deshielded, appearing at a characteristic downfield chemical shift.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | - | - | >200 |
| Quaternary Cyclopropyl (C) | - | - | - | ~35-45 |
| Cyclopropyl (CH₂) | ~0.8-1.5 | m | 4H | ~10-20 |
| Butyl (α-CH₂) | ~2.5-2.8 | t | 2H | ~40-50 |
| Butyl (β-CH₂) | ~1.6-1.8 | sext | 2H | ~18-25 |
| Butyl (γ-CH₃) | ~0.9-1.0 | t | 3H | ~13-15 |
| Amine (NH) | Broad | s | 1H | - |
Note: This table presents hypothetical data based on typical chemical shift ranges for similar functional groups. Actual experimental values are required for definitive assignment.
2D NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity of proton-bearing atoms. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the α-CH₂ protons of the butyl group to the carbonyl carbon, confirming the position of the ketone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₁₃NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million provides strong evidence for the proposed molecular formula.
Table 2: Theoretical Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₇H₁₃NO | ¹²C, ¹H, ¹⁴N, ¹⁶O | 127.0997 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the molecule's structure and connectivity. The fragmentation of this compound would likely involve characteristic losses, such as the cleavage of the butyl group or fragmentation of the cyclopropyl ring. Analyzing these fragmentation pathways helps to confirm the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption around 1700-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the ketone. The N-H stretching vibration of the primary amine would likely appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl and cyclopropyl groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can provide complementary information. While the carbonyl stretch is also observable in Raman, non-polar bonds often give stronger signals. The C-C stretching vibrations of the cyclopropyl ring and the butyl chain would be readily apparent.
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 | Weak |
| Alkyl/Cyclopropyl (C-H) | Stretch | 2850-3000 | Strong |
| Ketone (C=O) | Stretch | 1700-1720 | Moderate |
| Cyclopropyl Ring | Ring "Breathing" | ~1200 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its crystalline form. This technique provides unambiguous proof of chemical connectivity and detailed information about bond lengths, bond angles, and conformational arrangements. For This compound , a single-crystal X-ray diffraction analysis would yield a three-dimensional map of electron density, from which the precise coordinates of each atom in the crystal lattice can be determined.
The resulting structural data would confirm the presence and connectivity of the cyclopropyl ring, the primary amine group, and the butanoyl chain. Furthermore, it would reveal the solid-state conformation of the molecule, including the torsion angles that define the spatial relationship between the functional groups. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
| Crystallographic Data for a Hypothetical Crystal of this compound | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 5.45 Å, c = 14.33 Å, β = 98.7° |
| Volume | 780.1 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.15 g/cm³ |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and serves as an illustrative example of what might be obtained from an X-ray crystallographic analysis.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. For the analysis of This compound , various chromatographic methods are employed to ensure its chemical purity and, if necessary, to separate it from reaction byproducts or other impurities.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and functional groups of This compound , it is amenable to GC analysis, potentially after derivatization of the primary amine to enhance volatility and improve peak shape. In a typical GC experiment, the compound is vaporized and swept by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the gas and stationary phases, which is influenced by its boiling point and polarity. The retention time, the time it takes for the compound to elute from the column, is a characteristic identifier, while the peak area provides quantitative information about its concentration.
| Illustrative Gas Chromatography (GC) Parameters | |
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min hold), then ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are non-volatile or thermally sensitive. For This compound , reversed-phase HPLC is a common and effective method. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The addition of a small amount of an acid, such as trifluoroacetic acid , to the mobile phase can improve peak symmetry by suppressing the ionization of the amine group. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
| Representative High-Performance Liquid Chromatography (HPLC) Conditions | |
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
As This compound is a chiral molecule, possessing a stereocenter at the quaternary carbon of the cyclopropyl ring, it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is of critical importance. Chiral chromatography is the gold standard for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are frequently used for the separation of chiral amines. The mobile phase, often a mixture of an alkane like heptane and an alcohol such as isopropanol or ethanol , is carefully optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess (e.e.) can then be calculated from the relative peak areas.
| Typical Chiral Chromatography Parameters | |
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivative) |
| Mobile Phase | Heptane/Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 1-(1-Aminocyclopropyl)butan-1-one in academic laboratories?
- Answer : The compound can be synthesized via nucleophilic addition or condensation reactions. A common approach involves reacting cyclopropylamine derivatives with ketone precursors (e.g., butanone) under acidic catalysis. For example, cyclopropylamine may react with 4-(2-hydroxyethyl)phenylbutanone in the presence of HCl or H₂SO₄ under reflux conditions, followed by purification via recrystallization or column chromatography . Optimization of reaction conditions (e.g., catalyst concentration, temperature) is critical to achieving yields >70%.
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropyl and ketone functionalities by identifying characteristic peaks (e.g., cyclopropyl protons at δ 1.2–1.5 ppm and carbonyl carbons at ~200 ppm) .
- Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify purity and structure .
- HPLC : Reverse-phase HPLC with UV detection (e.g., using a C18 column and acetonitrile/water mobile phase) ensures >95% purity .
Q. What are the primary chemical reactions involving the ketone group in this compound?
- Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄). For example, reaction with methylmagnesium bromide yields tertiary alcohol derivatives, while catalytic hydrogenation produces secondary alcohols. Steric hindrance from the cyclopropyl group may slow reaction kinetics, requiring elevated temperatures .
Advanced Research Questions
Q. How does the cyclopropylamine moiety influence the compound’s stability under photolytic conditions?
- Answer : UV-Vis studies show that the cyclopropyl group enhances photostability compared to linear alkylamines. However, prolonged UV exposure generates iminoxy radicals, detectable via ESR spectroscopy. Researchers should monitor degradation using HPLC-MS and optimize storage in amber vials at 4°C to minimize photodegradation .
Q. What experimental designs are suitable for investigating the compound’s interactions with cytochrome P450 enzymes?
- Answer :
- In vitro assays : Incubate the compound with human liver microsomes and NADPH cofactor. Quantify metabolite formation via LC-MS/MS.
- Kinetic studies : Determine and values under varying substrate concentrations.
- Inhibition screening : Assess competitive/non-competitive inhibition using probe substrates (e.g., midazolam for CYP3A4). Evidence suggests structural analogs interact with CYP2D6, requiring isoform-specific validation .
Q. How can contradictory data on the compound’s solubility in aqueous buffers be resolved?
- Answer : Contradictions arise from pH-dependent solubility. For example, the compound is sparingly soluble in neutral water (0.1 mg/mL at 25°C) but highly soluble at pH <3 due to protonation of the amine group. Researchers should conduct pH-solubility profiling using shake-flask methods with HPLC quantification and report buffer compositions explicitly .
Methodological Considerations
Q. What strategies mitigate steric hindrance during derivatization of this compound?
- Answer :
- Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric effects for selective reactions.
- Employ microwave-assisted synthesis to enhance reaction rates at higher temperatures (80–100°C) .
- Catalyze reactions with Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group, improving electrophilicity .
Q. How can researchers validate the compound’s role in modulating neurotransmitter release in neuronal models?
- Answer :
- Primary neuron cultures : Treat cells with the compound (1–100 µM) and measure dopamine/serotonin release via microdialysis and HPLC-ECD.
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]raclopride for D2 receptors) to assess competitive displacement.
- Calcium imaging : Monitor intracellular Ca²⁺ flux in SH-SY5Y cells preloaded with Fura-2 AM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
